methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate
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Overview
Description
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the activation of caspase enzymes, which are responsible for inducing apoptosis in cells. The compound selectively targets cancer cells, leading to their death while leaving healthy cells unaffected.
Biochemical And Physiological Effects
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been shown to exhibit low toxicity in vitro, making it a promising candidate for further in vivo studies. The compound has also been shown to exhibit excellent stability and solubility properties, which are important factors in drug development.
Advantages And Limitations For Lab Experiments
One of the main advantages of using methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate in lab experiments is its excellent fluorescence properties, which make it a useful tool for chemical sensing applications. However, one of the limitations of using this compound is its relatively complex synthesis method, which can be time-consuming and expensive.
Future Directions
There are several future directions for the study of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate. One potential direction is the further development of this compound as a drug delivery vehicle for cancer therapy. Another direction is the study of this compound's potential applications in other fields such as biosensing and imaging. Additionally, further studies are needed to explore the toxicity and pharmacokinetics of this compound in vivo.
Synthesis Methods
The synthesis of methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate involves the reaction of 3-acetamido-4-aminoazobenzene with methyl 3-(3-aminopropylamino)propanoate, followed by the reaction with 2-chloro-4-nitrobenzenediazonium tetrafluoroborate. The final product is obtained after purification using column chromatography.
Scientific Research Applications
Methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate has been extensively studied for its potential applications in various fields such as chemical sensing, drug delivery, and cancer therapy. The compound has been shown to exhibit excellent fluorescence properties, making it a promising candidate for chemical sensing applications. Additionally, the compound has been used as a drug delivery vehicle due to its ability to selectively target cancer cells. It has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
1260-35-1 |
---|---|
Product Name |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
Molecular Formula |
C22H24ClN5O7 |
Molecular Weight |
505.9 g/mol |
IUPAC Name |
methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate |
InChI |
InChI=1S/C22H24ClN5O7/c1-14(29)24-20-13-15(27(10-8-21(30)34-2)11-9-22(31)35-3)4-7-19(20)26-25-18-6-5-16(28(32)33)12-17(18)23/h4-7,12-13H,8-11H2,1-3H3,(H,24,29) |
InChI Key |
FLXMHYAPIQKKCZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CCC(=O)OC)CCC(=O)OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Other CAS RN |
1260-35-1 |
Origin of Product |
United States |
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